1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including a dimethylamino group, a hydroxy group, a nitrophenyl group, and a propan-2-yloxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the pyrrolidine nitrogen with a dimethylaminoethyl halide, typically under basic conditions.
Addition of the Nitro Group: The nitro group can be introduced through a nitration reaction, using a mixture of concentrated nitric acid and sulfuric acid.
Incorporation of the Propan-2-yloxybenzoyl Group: This final step involves an esterification or acylation reaction, where the benzoyl group is attached to the pyrrolidine ring using reagents like propan-2-yloxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron in the presence of hydrochloric acid.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.
Reduction: H₂/Pd, Fe/HCl, or NaBH₄.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to neurotransmitter receptors, while the nitrophenyl and benzoyl groups could interact with other biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with different substituents on the phenyl rings.
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar core structure with variations in the alkyl groups attached to the nitrogen and benzoyl groups.
Uniqueness
The uniqueness of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H27N3O6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27N3O6/c1-15(2)33-19-11-7-17(8-12-19)22(28)20-21(16-5-9-18(10-6-16)27(31)32)26(14-13-25(3)4)24(30)23(20)29/h5-12,15,21,28H,13-14H2,1-4H3/b22-20- |
InChI Key |
ZMLVUHQJOAEWGD-XDOYNYLZSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])/O |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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